ETA Receptor Selectivity: BMS-193884 Exhibits a 10,000-Fold Preference Over ETB Compared to Bosentan's Modest Selectivity
BMS-193884 demonstrates an exceptionally high selectivity ratio for the human ETA receptor over the ETB receptor. This ratio is quantified as a >10,000-fold difference in binding affinity (Ki values: 1.4 nM for ETA vs. 18,700 nM for ETB) . In contrast, the dual antagonist bosentan exhibits a much lower selectivity, with Ki values of 4.7 nM for ETA and 95 nM for ETB, representing only a 20-fold difference . This stark contrast in selectivity profile means BMS-193884 functions as a highly specific ETA blocker, while bosentan inhibits both receptor subtypes.
| Evidence Dimension | ETA vs. ETB receptor binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki ETA = 1.4 nM, Ki ETB = 18,700 nM |
| Comparator Or Baseline | Bosentan: Ki ETA = 4.7 nM, Ki ETB = 95 nM |
| Quantified Difference | BMS-193884 exhibits >10,000-fold selectivity; Bosentan exhibits 20-fold selectivity. |
| Conditions | Radioligand binding assays using human cloned ETA and ETB receptors. |
Why This Matters
This extreme selectivity is critical for researchers seeking to isolate ETA-mediated signaling pathways without confounding effects from ETB receptor engagement, which can have opposing physiological roles.
